3-Amino-5-fluorobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluorobenzofuran-2-carboxamide is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of amino and fluorine substituents in the benzofuran ring enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate reagents to introduce the amino and fluorine substituents . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Amino-5-fluorobenzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, alkylating agents). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives .
Scientific Research Applications
3-Amino-5-fluorobenzofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of amino and fluorine groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Similar structure but lacks the fluorine substituent.
5-Fluorobenzofuran-2-carboxamide: Similar structure but lacks the amino substituent.
3-Amino-5-chlorobenzofuran-2-carboxamide: Similar structure but contains a chlorine substituent instead of fluorine.
Uniqueness
3-Amino-5-fluorobenzofuran-2-carboxamide is unique due to the presence of both amino and fluorine groups, which can enhance its biological activity and specificity. The combination of these substituents provides a distinct chemical profile that can be leveraged for various applications in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-amino-5-fluoro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7FN2O2/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
WSKORCYNBVWNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(O2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.